Cas no 2228434-85-1 (2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde)
2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde
- EN300-1942240
- 2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde
- 2228434-85-1
-
- Inchi: 1S/C10H9F3O2/c1-15-9-7(5-6-14)3-2-4-8(9)10(11,12)13/h2-4,6H,5H2,1H3
- InChI Key: ZSHVPKAQFITVSN-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(CC=O)=C1OC)(F)F
Computed Properties
- Exact Mass: 218.05546401g/mol
- Monoisotopic Mass: 218.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3Ų
2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942240-1g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1942240-5g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 5g |
$3065.0 | 2023-09-17 | ||
| Enamine | EN300-1942240-10g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 10g |
$4545.0 | 2023-09-17 | ||
| Enamine | EN300-1942240-0.05g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1942240-0.1g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1942240-0.25g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1942240-0.5g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1942240-1.0g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 1g |
$1299.0 | 2023-05-31 | ||
| Enamine | EN300-1942240-2.5g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1942240-5.0g |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetaldehyde |
2228434-85-1 | 5g |
$3770.0 | 2023-05-31 |
2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde
Introduction to 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde (CAS No. 2228434-85-1) and Its Applications in Modern Chemical Biology
2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2228434-85-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif with a methoxy group and a trifluoromethyl substituent on a phenyl ring, coupled with an aldehyde functional group, presents a rich scaffold for further chemical manipulation and biological exploration. The presence of these specific functional groups not only enhances its reactivity but also opens up diverse possibilities for its application in drug discovery and synthetic chemistry.
The aldehyde moiety in 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde serves as a versatile handle for condensation reactions, allowing for the formation of Schiff bases, imines, and other heterocyclic compounds. These derivatives have been extensively studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group, on the other hand, is well-known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their metabolic stability and binding affinity to biological targets. The methoxy group contributes to the overall lipophilicity of the compound, which can be crucial for membrane permeability and oral bioavailability in drug candidates.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from structurally complex organic compounds. 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde has emerged as a key intermediate in the synthesis of various bioactive molecules. For instance, studies have demonstrated its utility in generating substituted phenols and pyrazoles, which are known to exhibit a wide range of biological functions. The ability to functionalize this compound at multiple positions allows chemists to fine-tune its properties according to specific biological needs.
One of the most compelling aspects of 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde is its role in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and proteases are critical players in many cellular pathways, and their inhibition is often key to treating diseases like cancer and inflammatory disorders. By leveraging the reactivity of the aldehyde group and the electronic effects of the methoxy and trifluoromethyl groups, researchers have been able to design molecules that potently inhibit these enzymes. For example, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overactive in certain types of cancer.
The pharmaceutical industry has also recognized the potential of 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde as a building block for more complex drug candidates. Its structural features make it an ideal candidate for further derivatization using techniques such as palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of additional functional groups at predefined positions on the aromatic ring, leading to highly customized molecules with tailored biological activities. Such flexibility is invaluable in drug discovery pipelines where lead optimization is often required to achieve desired efficacy and safety profiles.
Moreover, the use of computational methods has further enhanced the understanding of how 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde behaves in biological systems. Molecular modeling techniques have been employed to predict how this compound interacts with target proteins at an atomic level. These insights have guided synthetic efforts toward creating more potent and selective inhibitors. Additionally, virtual screening methods have been used to identify potential derivatives with improved pharmacokinetic properties, reducing off-target effects and enhancing overall therapeutic benefit.
The synthesis of 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde itself is a testament to modern synthetic organic chemistry prowess. Multi-step synthetic routes involving palladium catalysis, Buchwald-Hartwig amination, and other advanced transformations have been developed to produce this compound with high yield and purity. These synthetic strategies not only highlight the versatility of current chemical methodologies but also underscore their importance in enabling access to complex biologically relevant molecules.
In conclusion, 2-2-methoxy-3-(trifluoromethyl)phenylacetaldehyde (CAS No. 2228434-85-1) represents a significant advancement in chemical biology research. Its unique structural features offer numerous opportunities for further exploration in drug discovery and synthetic chemistry. As our understanding of biological pathways continues to grow, compounds like this will play an increasingly important role in developing innovative therapeutic strategies that address unmet medical needs.
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